molecular formula C9H9NO2 B8136999 Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel-

Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel-

Cat. No.: B8136999
M. Wt: 163.17 g/mol
InChI Key: ZFZMEVZZAIRAHE-BQBZGAKWSA-N
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Description

Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- is a chiral compound featuring a cyclopropane ring substituted with a carboxylic acid group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopropanation Reaction: : One common method to synthesize cyclopropanecarboxylic acid derivatives involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst such as rhodium or copper. For instance, the reaction of 2-vinylpyridine with ethyl diazoacetate in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.

  • Grignard Reaction: : Another approach involves the use of Grignard reagents. For example, the reaction of 2-bromopyridine with cyclopropylmagnesium bromide followed by carboxylation can produce cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel-.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Cyclopropanecarboxylic acid derivatives can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of the carboxylic acid group can yield alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and borane.

  • Substitution: : The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation using N-bromosuccinimide can introduce bromine atoms into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. Its ability to bind to metal ions makes it useful in the design of metal-organic frameworks and other coordination complexes.

Medicine

In medicinal chemistry, derivatives of cyclopropanecarboxylic acid are investigated for their potential therapeutic properties. These compounds can act as enzyme inhibitors or receptor agonists/antagonists, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in the production of various commercial products.

Mechanism of Action

The mechanism by which cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In medicinal chemistry, its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity. The cyclopropane ring and pyridinyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid, 2-(2-methoxyphenyl)-: Similar in structure but with a methoxyphenyl group instead of a pyridinyl group.

    Cyclopropanecarboxylic acid, 2-(2-chlorophenyl)-: Contains a chlorophenyl group, offering different reactivity and applications.

    Cyclopropanecarboxylic acid, 2-(2-nitrophenyl)-: Features a nitrophenyl group, which can undergo different types of chemical reactions.

Uniqueness

Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific binding interactions, such as in coordination chemistry and drug design.

Properties

IUPAC Name

(1S,2S)-2-pyridin-2-ylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZMEVZZAIRAHE-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731811-62-4
Record name rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid
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